11-(1H-Imidazol-1-yl)undecane-1-thiol

Catalog No.
S973693
CAS No.
459453-56-6
M.F
C14H26N2S
M. Wt
254.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-(1H-Imidazol-1-yl)undecane-1-thiol

CAS Number

459453-56-6

Product Name

11-(1H-Imidazol-1-yl)undecane-1-thiol

IUPAC Name

11-imidazol-1-ylundecane-1-thiol

Molecular Formula

C14H26N2S

Molecular Weight

254.44 g/mol

InChI

InChI=1S/C14H26N2S/c17-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14-16/h10,12,14,17H,1-9,11,13H2

InChI Key

QBAITUUPZOBZFD-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CCCCCCCCCCCS

Canonical SMILES

C1=CN(C=N1)CCCCCCCCCCCS
  • Thiol Group (S-H)

    This molecule possesses a thiol group, also known as a mercapto group. Thiol groups can participate in various bonding interactions, including covalent disulfide bond formation with other thiols. This property makes them interesting for applications in protein-protein conjugation and self-assembled monolayers .

  • Imidazole Ring

    The presence of an imidazole ring suggests potential uses in biological contexts. Imidazole is a core component of histidine, an essential amino acid. Molecules containing imidazole groups can interact with enzymes and receptors due to their ability to mimic or bind to histidine residues .

11-(1H-Imidazol-1-yl)undecane-1-thiol is a synthetic organic compound characterized by the molecular formula C14H26N2S and a molecular weight of approximately 270.44 g/mol. This compound features a long hydrocarbon chain (undecane) attached to an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the thiol functional group (-SH) at the terminal end of the undecane chain imparts unique chemical properties, making this compound significant in various chemical and biological applications .

The chemical behavior of 11-(1H-Imidazol-1-yl)undecane-1-thiol is influenced by its functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Formation of Metal Complexes: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound useful in coordination chemistry.

These reactions underline the versatility of 11-(1H-Imidazol-1-yl)undecane-1-thiol in synthetic organic chemistry.

The synthesis of 11-(1H-Imidazol-1-yl)undecane-1-thiol can be achieved through several methods:

  • Alkylation Reactions: The imidazole ring can be alkylated with undecane derivatives using appropriate reagents.
  • Thiol Addition: A thiol group can be introduced via nucleophilic substitution on a suitable precursor that contains an electrophilic site.
  • One-Pot Synthesis: Combining multiple steps into a single reaction sequence may yield this compound efficiently.

The choice of synthesis method will depend on the availability of starting materials and desired yield.

11-(1H-Imidazol-1-yl)undecane-1-thiol has potential applications across various fields:

  • Bioconjugation: Its thiol group can be used for attaching biomolecules, making it useful in biochemistry and molecular biology.
  • Drug Development: Given its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting specific pathways.
  • Material Science: Its ability to form metal complexes opens avenues for applications in catalysis and materials development.

These applications highlight the compound's versatility and potential for innovative uses in research and industry.

Interaction studies involving 11-(1H-Imidazol-1-yl)undecane-1-thiol focus on its binding affinity with various biological targets, particularly proteins and enzymes. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential. Preliminary studies may involve techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions.

Further research is necessary to explore how this compound interacts with specific targets within biological systems, which could lead to novel therapeutic strategies.

Several compounds share structural similarities with 11-(1H-Imidazol-1-yl)undecane-1-thiol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-MercaptoethylamineContains a thiol groupShorter chain length; commonly used in biochemistry
ImidazoleFive-membered aromatic ringLacks the long hydrocarbon chain; fundamental building block in many bioactive compounds
11-Mercaptoundecanoic acidSimilar carbon chain length; contains a carboxylic acid instead of an imidazole ringDifferent functional properties due to the absence of the imidazole moiety

While these compounds share certain features with 11-(1H-Imidazol-1-yl)undecane-1-thiol, its unique combination of an imidazole ring and long aliphatic chain distinguishes it as a potentially valuable compound for specific applications.

XLogP3

4.4

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Wikipedia

11-(1H-Imidazol-1-yl)undecane-1-thiol

Dates

Modify: 2024-04-14

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